Methyl 3-fluoro-4-(3-methoxyphenyl)benzoate
Overview
Description
Methyl 3-fluoro-4-(3-methoxyphenyl)benzoate is an organic compound with the molecular formula C15H13FO3 It is a derivative of benzoic acid and contains both fluorine and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-fluoro-4-(3-methoxyphenyl)benzoate can be synthesized through several methods, one of which involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. For this compound, the reaction would involve 3-fluoro-4-iodobenzoic acid methyl ester and 3-methoxyphenylboronic acid under mild conditions with a base such as potassium carbonate in a solvent like ethanol or water .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-4-(3-methoxyphenyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid and sulfuric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions could introduce new functional groups such as halides or nitro groups.
Scientific Research Applications
Methyl 3-fluoro-4-(3-methoxyphenyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism by which methyl 3-fluoro-4-(3-methoxyphenyl)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of fluorine and methoxy groups can influence its binding affinity and specificity for molecular targets, thereby modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluoro-3-methoxybenzoate: Similar structure but with different substitution pattern.
Methyl 4-fluorobenzoate: Lacks the methoxy group, making it less complex.
3-Fluoro-4-methoxybenzeneboronic acid: Contains a boronic acid group instead of a carboxylate ester.
Uniqueness
Methyl 3-fluoro-4-(3-methoxyphenyl)benzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and specialized applications in research and industry .
Properties
IUPAC Name |
methyl 3-fluoro-4-(3-methoxyphenyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-12-5-3-4-10(8-12)13-7-6-11(9-14(13)16)15(17)19-2/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKTYICSVAZSOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)OC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901158219 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 2-fluoro-3′-methoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901158219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820707-58-1 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 2-fluoro-3′-methoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820707-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 2-fluoro-3′-methoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901158219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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